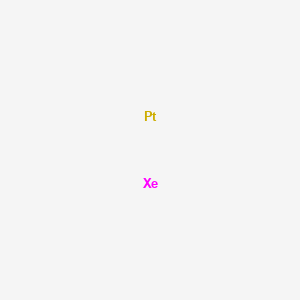

Platinum--xenon (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Platinum–xenon (1/1) is a unique compound formed by the combination of platinum and xenon. This compound is notable for its role in demonstrating the chemical reactivity of noble gases, which were previously thought to be inert. The discovery of this compound has opened new avenues in the field of noble gas chemistry, challenging long-standing assumptions and expanding our understanding of chemical bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions: Platinum–xenon (1/1) is typically prepared by reacting platinum hexafluoride with xenon gas. The reaction is carried out in a controlled environment, often at low temperatures (around 77 K) to ensure a controlled reaction. The reactants are combined as gaseous solutions in sulfur hexafluoride (SF6) and then slowly warmed to allow the reaction to proceed .

Industrial Production Methods: While the preparation of platinum–xenon (1/1) is primarily of academic interest, the methods used for its synthesis can be scaled up for industrial applications. The key is to maintain precise control over the reaction conditions to ensure the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Platinum–xenon (1/1) undergoes various types of chemical reactions, including oxidation and complex formation. The compound is known to react with fluorine to form xenon hexafluoroplatinate, a notable example of a noble gas compound .

Common Reagents and Conditions: The primary reagents used in the reactions involving platinum–xenon (1/1) include platinum hexafluoride and xenon gas. The reactions are typically carried out at low temperatures to control the reactivity and ensure the formation of the desired products.

Major Products: The major product formed from the reaction of platinum–xenon (1/1) with fluorine is xenon hexafluoroplatinate. This compound is significant as it was one of the first noble gas compounds to be synthesized, demonstrating the reactivity of xenon .

Scientific Research Applications

Platinum–xenon (1/1) has several scientific research applications, particularly in the fields of chemistry and materials science. Its ability to form stable compounds with noble gases has implications for the study of chemical bonding and reactivity. Additionally, the compound’s unique properties make it a valuable tool for probing the properties of microporous solids using techniques such as nuclear magnetic resonance (NMR) .

In the biomedical field, platinum-based compounds, including those involving xenon, are being explored for their potential use in cancer therapy and other medical applications. The unique properties of these compounds, such as their ability to form stable complexes, make them promising candidates for drug development .

Mechanism of Action

The mechanism of action of platinum–xenon (1/1) involves the formation of stable complexes through the interaction of platinum and xenon atoms. The platinum atom acts as a central metal ion, coordinating with the xenon atom to form a stable complex. This interaction is facilitated by the unique electronic properties of xenon, which allow it to form bonds with other elements despite being a noble gas .

Comparison with Similar Compounds

Xenon hexafluoroplatinate: This compound is formed by the reaction of xenon with platinum hexafluoride and is one of the first noble gas compounds to be synthesized

Xenon difluoride (XeF2): Another example of a noble gas compound, formed by the reaction of xenon with fluorine.

Xenon tetrafluoride (XeF4): Formed by the reaction of xenon with an excess of fluorine.

Uniqueness: Platinum–xenon (1/1) is unique due to its role in demonstrating the reactivity of noble gases. The discovery of this compound challenged the long-standing belief that noble gases are completely inert, opening up new possibilities for the synthesis of novel compounds and expanding our understanding of chemical bonding .

Properties

CAS No. |

209392-60-9 |

|---|---|

Molecular Formula |

PtXe |

Molecular Weight |

326.38 g/mol |

IUPAC Name |

platinum;xenon |

InChI |

InChI=1S/Pt.Xe |

InChI Key |

CLORXBXCVZKPLS-UHFFFAOYSA-N |

Canonical SMILES |

[Xe].[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)

![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)

![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)

![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)

![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)